Diethyl (chloromethyl)phosphonate (CAS 3167-63-3) is a highly versatile, shelf-stable organophosphorus building block widely utilized in advanced organic synthesis and pharmaceutical manufacturing. Characterized by its precise balance of alpha-carbon electrophilicity and chemical stability, it serves as a premier carbenoid precursor and alkylating agent. Unlike more reactive halides, it is a distillable liquid (bp 109–110 °C at 10 mmHg) that exhibits notable resistance to spontaneous nucleophilic attack by water, making it highly suitable for scalable procurement and long-term storage [1].
Generic substitution with closely related analogs fundamentally alters reaction pathways and compromises material stability. Replacing this compound with diethyl (bromomethyl)phosphonate introduces a highly labile C-Br bond that is prone to rapid hydrolysis and degradation during storage, reducing lot-to-lot reproducibility . Conversely, utilizing unhalogenated baselines like diethyl methylphosphonate eliminates the ability to form the critical alpha-chloro carbanion. Furthermore, the specific electronegativity of the chloromethyl group is perfectly tuned; it is not strongly electron-withdrawing enough to induce P-C bond cleavage upon reaction with carbonyls, thereby exclusively directing the reaction toward Darzens-type ring closures rather than standard Horner-Wadsworth-Emmons olefination[1].
In the synthesis of functionalized phosphonates via organoborane homologation, diethyl (chloromethyl)phosphonate offers a higher-yielding and safer alternative to hazardous diazo compounds. When reacted with tributylborane, the lithiated chloromethyl carbanion produces diethyl pentylphosphonate in a 96% isolated yield. In direct comparison, using the explosive Seyferth-Gilbert reagent (dimethyl (diazomethyl)phosphonate) under similar conditions yields only 86% of the homologated product [1].
| Evidence Dimension | Homologation isolated yield |
| Target Compound Data | 96% yield (using diethyl (chloromethyl)phosphonate) |
| Comparator Or Baseline | 86% yield (using dimethyl (diazomethyl)phosphonate) |
| Quantified Difference | 10% higher absolute yield with elimination of explosive diazo intermediates |
| Conditions | Reaction with Bu3B at -90 °C to room temperature, followed by hydrolysis |
Enables safe, high-yield industrial scale-up of complex organophosphorus compounds without the severe safety hazards associated with diazo reagents.
The distinct electronic profile of the alpha-chlorine atom prevents the spontaneous P-C bond cleavage typically seen in Horner-Wadsworth-Emmons (HWE) reactions. When the lithiated intermediate reacts with carbonyl compounds, it exclusively forms a stable chlorohydrin intermediate that, upon heating, undergoes a Darzens-type elimination of lithium chloride to yield epoxyphosphorus derivatives without side reactions. Formation of chloroalkenes via HWE rearrangement is completely suppressed [1].
| Evidence Dimension | Reaction pathway chemoselectivity |
| Target Compound Data | 100% Darzens ring closure (epoxyphosphonate formation) |
| Comparator Or Baseline | Standard HWE reagents (favor olefination/P-C cleavage) |
| Quantified Difference | Complete suppression of HWE olefination in favor of epoxide formation |
| Conditions | Reaction of lithiated carbanion with aliphatic/aromatic aldehydes or ketones in THF |
Provides a targeted synthetic route to phosphorylated epoxides that cannot be accessed using standard olefination reagents.
Diethyl (chloromethyl)phosphonate excels in the asymmetric synthesis of bioactive aziridinyl phosphonates. Through a one-pot Darzens-type reaction with chiral sulfinimines, the chloromethyl carbanion achieves excellent stereocontrol, delivering cis-aziridinyl phosphonates with diastereomeric ratios ranging from 6.1:1 up to 12:1 in the crude reaction mixture, which are easily isolated in high purity [1].
| Evidence Dimension | Diastereomeric ratio (dr) in crude mixture |
| Target Compound Data | 6.1:1 to 12:1 stereoselectivity |
| Comparator Or Baseline | Non-stereoselective baseline methods |
| Quantified Difference | High stereocontrol for the (Ss, 2S, 3R) configuration |
| Conditions | Reaction of chloromethyl phosphonate alpha-anion with chiral sulfinimines in THF |
Crucial for pharmaceutical procurement targeting chiral aminoalkyl phosphonic acids and enzyme inhibitors where precise stereochemistry dictates biological activity.
For procurement and long-term inventory management, the chemical stability of the halogenated precursor is critical. Diethyl (chloromethyl)phosphonate is highly resistant to spontaneous nucleophilic attack by water, maintaining its purity during standard storage. In contrast, analogous compounds such as diethyl (bromomethyl)phosphonate possess a weaker carbon-halogen bond, making them significantly more susceptible to rapid hydrolysis and thermal degradation over time.
| Evidence Dimension | Resistance to spontaneous hydrolysis |
| Target Compound Data | High stability (distillable at 109-110 °C/10 mmHg without degradation) |
| Comparator Or Baseline | Diethyl (bromomethyl)phosphonate (rapidly hydrolyzes) |
| Quantified Difference | Significantly extended shelf life and thermal stability |
| Conditions | Standard laboratory storage and vacuum distillation conditions |
Minimizes reagent degradation and financial waste, ensuring consistent lot-to-lot reproducibility in large-scale manufacturing.
Due to its 96% yield in organoborane homologation and the avoidance of explosive diazo intermediates, this compound is a highly effective choice for scaling up the production of complex alkyl- and aryl-phosphonates used in materials science and agrochemicals [1].
The compound's specific inability to undergo standard HWE olefination makes it a targeted reagent for Darzens-type ring closures. It is specifically procured to synthesize epoxyphosphonates and chiral aziridinyl phosphonates, which serve as critical precursors for enzyme inhibitors and modified amino acids [2].
Its controlled reactivity profile and resistance to spontaneous hydrolysis allow for precise nucleophilic substitution. It is heavily utilized to introduce stable phosphate-mimicking groups at specific positions on nucleosides, enabling the robust synthesis of modified DNA/RNA therapeutics .
Irritant